(S)-propane-1,2-diol

Enzymology Biocatalysis Chiral Selectivity

(S)-propane-1,2-diol, also known as (S)-(+)-1,2-propanediol, is a chiral C3-diol with a specific rotation of +16° (neat) and a density of 1.036 g/mL at 20°C. It serves as a versatile chiral building block in stereospecific syntheses, particularly in pharmaceutical applications.

Molecular Formula C3H8O2
Molecular Weight 76.09 g/mol
CAS No. 4254-15-3
Cat. No. B1200883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-propane-1,2-diol
CAS4254-15-3
Molecular FormulaC3H8O2
Molecular Weight76.09 g/mol
Structural Identifiers
SMILESCC(CO)O
InChIInChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1
InChIKeyDNIAPMSPPWPWGF-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-Propane-1,2-diol (CAS 4254-15-3): Chiral Diol Specifications and Procurement-Relevant Differentiation


(S)-propane-1,2-diol, also known as (S)-(+)-1,2-propanediol, is a chiral C3-diol with a specific rotation of +16° (neat) and a density of 1.036 g/mL at 20°C . It serves as a versatile chiral building block in stereospecific syntheses, particularly in pharmaceutical applications [1]. Its value lies in its enantiomeric purity, which directly impacts the stereochemical outcome of reactions where it is employed as a starting material or intermediate.

Why Racemic 1,2-Propanediol or the (R)-Enantiomer Cannot Substitute for (S)-Propane-1,2-diol in Stereospecific Applications


The (S)- and (R)-enantiomers of 1,2-propanediol are not interchangeable. Biological systems and chiral catalysts exhibit pronounced enantioselectivity; for example, the diol dehydratase RiDD shows a distinct preference for the (S)-enantiomer [1], while glycerol dehydratase inactivates at a higher rate with the (R)-enantiomer [2]. Substituting the racemate or the incorrect enantiomer can lead to drastically altered reaction kinetics, lower yields of the desired stereoisomer, or complete reaction failure in stereospecific syntheses. The following quantitative evidence underscores these critical functional differences that directly inform procurement decisions.

Quantitative Evidence Guide: Verifiable Differentiation of (S)-Propane-1,2-diol Against Closest Analogs


Enzymatic Enantioselectivity: RiDD Prefers (S)-1,2-Propanediol Over (R)-1,2-Propanediol

The diol dehydratase RiDD from Roseburia inulinivorans exhibits a clear preference for the (S)-enantiomer over the (R)-enantiomer of 1,2-propanediol [1]. This enantioselectivity is a key differentiator, as the (R)-enantiomer is a less favorable substrate.

Enzymology Biocatalysis Chiral Selectivity

Biocatalytic Production: Engineered E. coli Yields >99% Enantiomeric Purity of (S)-1,2-Propanediol

An engineered E. coli strain produced 13.7 mM of (S)-1,2-propanediol with >99% enantiomeric purity directly from glucose [1]. This contrasts with traditional chemical synthesis, which typically yields a racemic mixture.

Metabolic Engineering Biocatalysis Chiral Purity

Chiral Discrimination: Galactitol Dehydrogenase Oxidizes (S)-1,2-Propanediol with High Specificity, Leaving (R)-Enantiomer Unreacted

Galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides catalyzes the highly specific oxidation of the (S)-enantiomer of 1,2-propanediol, leaving the (R)-enantiomer in the reaction vessel [1]. Reduction of hydroxyacetone by the same enzyme yields (S)-1,2-propanediol with 93% enantiomeric excess [1].

Enzymology Chiral Discrimination Kinetic Resolution

Physical Property Differentiation: 1,2-Propanediol vs. 1,3-Propanediol and Glycerol

The position of the hydroxyl groups (vicinal vs. 1,3-) and the presence of a third hydroxyl (glycerol) significantly alter physical properties relevant to formulation and processing. For 1,2-propanediol (as a class), the boiling point is 187.3°C and viscosity is 60.5 mPa·s at 20°C [1]. In contrast, 1,3-propanediol has a higher boiling point (~214°C) and glycerol has a significantly higher boiling point (290°C) and density (~1.26 g/mL) [2].

Physical Chemistry Thermodynamics Solvent Selection

Chiral Building Block for Pharmaceuticals: Enantiopure (S)-1,2-Propanediol is Essential for Synthesizing Verapamil Enantiomers

The stereospecific synthesis of the calcium channel blocker verapamil relies on enantiomerically pure 1,2-propanediol. (2S)-(+)-1,2-propanediol is used to synthesize (2S)-(-)-verapamil in 45% overall yield and >95% enantiomeric excess [1]. Its antipode, (2R)-(-)-1,2-propanediol, yields the opposite enantiomer.

Pharmaceutical Synthesis Chiral Intermediate Stereospecific Synthesis

Target Application Scenarios Where (S)-Propane-1,2-diol Provides Verifiable Advantages


Stereospecific Synthesis of Chiral Pharmaceutical Intermediates

Procurement of (S)-propane-1,2-diol is justified for research groups and industrial labs engaged in the stereospecific synthesis of chiral APIs. As demonstrated in the verapamil synthesis, the pure (S)-enantiomer is essential for constructing the correct stereocenter in the target molecule, yielding the desired enantiomer in >95% ee [1]. Using a racemic mixture or the (R)-enantiomer would result in the wrong stereochemical outcome.

Biocatalysis and Enzyme Engineering Studies

Enzymologists and metabolic engineers should prioritize (S)-propane-1,2-diol as a substrate for studying enantioselective enzymes. The documented preference of RiDD for the (S)-enantiomer [1] and the ability of engineered E. coli to produce it with >99% enantiomeric purity [2] make it a key compound for developing and optimizing biocatalytic routes to chiral diols.

Development of Chiral Chromatographic Methods

Analytical chemists developing chiral separation methods can utilize (S)-propane-1,2-diol as a model analyte or chiral selector. Its well-defined enantiomeric properties, including a specific rotation of +16° [1], and the availability of data on its enantioselective oxidation [2] provide a robust foundation for method validation and optimization in chiral HPLC or GC.

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